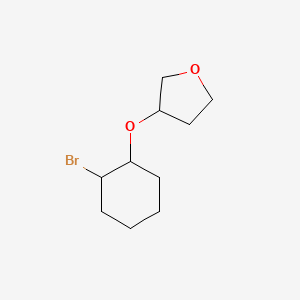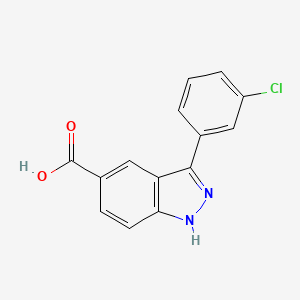
3-((2-Bromocyclohexyl)oxy)tetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-Bromocyclohexyl)oxy)tetrahydrofuran is a chemical compound with the molecular formula C10H17BrO2 and a molecular weight of 249.14 g/mol . It is characterized by the presence of a bromocyclohexyl group attached to a tetrahydrofuran ring via an oxygen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Bromocyclohexyl)oxy)tetrahydrofuran typically involves the reaction of 2-bromocyclohexanol with tetrahydrofuran under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the ether linkage . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process. Quality control measures are implemented to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-((2-Bromocyclohexyl)oxy)tetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromocyclohexyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile), and bases (sodium hydroxide, potassium carbonate).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted cyclohexyl ethers.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexyl ethers with reduced bromine content.
Applications De Recherche Scientifique
3-((2-Bromocyclohexyl)oxy)tetrahydrofuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in studying biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-((2-Bromocyclohexyl)oxy)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The bromocyclohexyl group can interact with biological macromolecules, leading to changes in their structure and function. The tetrahydrofuran ring may also play a role in modulating the compound’s activity by influencing its solubility and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((2-Chlorocyclohexyl)oxy)tetrahydrofuran: Similar structure with a chlorine atom instead of bromine.
3-((2-Fluorocyclohexyl)oxy)tetrahydrofuran: Similar structure with a fluorine atom instead of bromine.
3-((2-Iodocyclohexyl)oxy)tetrahydrofuran: Similar structure with an iodine atom instead of bromine.
Uniqueness
3-((2-Bromocyclohexyl)oxy)tetrahydrofuran is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules .
Propriétés
Formule moléculaire |
C10H17BrO2 |
|---|---|
Poids moléculaire |
249.14 g/mol |
Nom IUPAC |
3-(2-bromocyclohexyl)oxyoxolane |
InChI |
InChI=1S/C10H17BrO2/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8/h8-10H,1-7H2 |
Clé InChI |
WBYGCXGMKCPMCS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)OC2CCOC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(6S)-N-methyl-5-azaspiro[2.4]heptane-6-carboxamide hydrochloride](/img/structure/B15304096.png)
![tert-butyl N-[3-fluoro-5-(morpholin-4-yl)phenyl]carbamate](/img/structure/B15304102.png)








